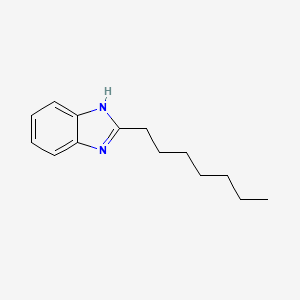

2-Heptylbenzimidazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-heptyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRKURJUHLRUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342637 | |

| Record name | 2-HEPTYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5851-49-0 | |

| Record name | 2-HEPTYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Heptylbenzimidazole and Its Derivatives

Classical Condensation Reactions for Benzimidazole (B57391) Core Formation

The formation of the 2-substituted benzimidazole core is a well-established process in organic synthesis, typically involving the cyclocondensation of an o-phenylenediamine (B120857) with a suitable carbonyl-containing compound. nih.gov

The most traditional and direct route to 2-heptylbenzimidazole is the Phillips condensation reaction, which involves heating o-phenylenediamine with octanoic acid. researchgate.netadichemistry.com This reaction is typically performed at elevated temperatures, often in the presence of a strong acid catalyst such as 4N hydrochloric acid, which facilitates both the initial amide formation and the subsequent dehydrative cyclization. adichemistry.com

The mechanism proceeds in two main steps:

Amide Formation: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of octanoic acid to form an N-acylated intermediate, N-(2-aminophenyl)octanamide. adichemistry.com

Cyclization and Dehydration: The second amino group then attacks the amide carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate eliminates a molecule of water to form the stable aromatic benzimidazole ring. adichemistry.com

Heating the reactants together, with or without a solvent, is a common practice. researchgate.net The use of polyphosphoric acid (PPA) is also a frequent alternative, as it acts as both a catalyst and a dehydrating agent, driving the reaction to completion.

While the Phillips method is robust, numerous variations have been developed to improve yields, reduce reaction times, and employ milder or more environmentally benign conditions. tandfonline.com These methods often utilize different coupling partners, catalysts, or energy sources.

Alternative reagents to octanoic acid include octanoyl chloride, octanoic anhydride, or octanal (B89490). When using an aldehyde like octanal, an oxidant is required for the final aromatization step, as the initial cyclization forms a dihydrobenzimidazole intermediate. researchgate.net

A variety of catalysts have been shown to be effective, including:

Lewis acids: Zirconium tetrachloride (ZrCl₄), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) can catalyze the condensation. researchgate.net

Solid-supported catalysts: Alumina, silica (B1680970) gel, and zeolites have been used, often under microwave irradiation and solvent-free conditions, offering advantages in terms of easier product purification and catalyst recycling. researchgate.net

Nanoparticles: Supported gold nanoparticles (e.g., Au/TiO₂) have been demonstrated to catalyze the synthesis of 2-alkyl benzimidazoles at ambient temperatures. nih.gov

Modern energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.net Furthermore, solvent-free reactions or the use of greener solvents like water or ionic liquids are gaining prominence. semanticscholar.orgrsc.org

| Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| o-Phenylenediamine + Octanoic Acid | 4N HCl, heat (Phillips Method) | Classical, well-established method. | adichemistry.com |

| o-Phenylenediamine + Octanoic Acid | Alumina/Silica Gel, Microwave | Rapid reaction, solvent-free, easy workup. | researchgate.net |

| o-Phenylenediamine + Octanal | Au/TiO₂ | Ambient temperature, high yields. | nih.gov |

| o-Phenylenediamine + Octanoic Acid | Solvent-free, 140 °C | Environmentally friendly, no solvent required. | semanticscholar.org |

| o-Phenylenediamine + Aldehyde | Sodium hydrogen sulfite (B76179) in DMA | Simple, economical, good yields for alkyl aldehydes. | tandfonline.com |

Synthetic Routes for Derivatization of this compound

Once the this compound core is synthesized, it can be further modified at several positions to generate a library of derivatives.

The nitrogen atom at the 1-position of the benzimidazole ring possesses a labile hydrogen and can be readily functionalized.

N-Alkylation: This is typically achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH), in solvents like acetone (B3395972) or dimethylformamide (DMF). researchgate.net To enhance reactivity, particularly with less reactive alkylating agents, phase-transfer catalysts such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be employed. researchgate.net

N-Acylation: The introduction of an acyl group at the nitrogen atom can be accomplished using acylating agents like acid chlorides or anhydrides. researchgate.net More modern and milder methods utilize N-acylbenzotriazoles as efficient, neutral coupling reagents in the presence of a base like NaH in a solvent such as tetrahydrofuran (B95107) (THF). semanticscholar.orgresearchgate.net

| Reaction Type | Reagents | Base/Solvent | Typical Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | KOH / Phase-Transfer Catalyst | 1-Alkyl-2-heptylbenzimidazole | researchgate.net |

| N-Alkylation | Mannich bases | - | 1-(3-Oxopropyl)-2-heptylbenzimidazole | researchgate.net |

| N-Acylation | Acid Chloride (e.g., RCOCl) | Bismuth(III) salts | 1-Acyl-2-heptylbenzimidazole | researchgate.net |

| N-Acylation | N-Acylbenzotriazole | NaH / THF | 1-Acyl-2-heptylbenzimidazole | semanticscholar.orgresearchgate.net |

Direct functionalization of the saturated heptyl chain is chemically challenging due to the inertness of C-H bonds and typically results in a lack of selectivity. A more controlled approach involves constructing the benzimidazole ring using an already functionalized carboxylic acid. For instance, using 8-hydroxyoctanoic acid or 8-bromooctanoic acid in the initial condensation with o-phenylenediamine would yield 2-(7-hydroxyheptyl)benzimidazole or 2-(7-bromoheptyl)benzimidazole, respectively. These terminal functional groups can then serve as handles for further synthetic transformations.

The benzene (B151609) portion of the benzimidazole nucleus can undergo electrophilic aromatic substitution reactions. The imidazole (B134444) ring acts as an activating group, directing incoming electrophiles primarily to the 5- and 6-positions, which are electronically equivalent in the unsubstituted parent compound.

Nitration: The introduction of a nitro group onto the benzene ring is a common modification. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction on 2-alkyl-benzimidazoles generally yields the 5(6)-nitro derivative. researchgate.net Temperature control is crucial, as higher temperatures can lead to dinitration. pjsir.org

Halogenation: Halogens such as chlorine and bromine can be introduced onto the benzene ring via electrophilic substitution. studymind.co.uk The reaction requires a halogen (Cl₂ or Br₂) and a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum bromide (AlBr₃). libretexts.orgchemguide.co.uk The catalyst polarizes the halogen molecule, generating a potent electrophile that is attacked by the electron-rich benzene ring. chemguide.co.uk

| Reaction Type | Reagents | Position of Substitution | Typical Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5(6)-position | 2-Heptyl-5(6)-nitrobenzimidazole | researchgate.net |

| Bromination | Br₂ / FeBr₃ or AlBr₃ | 5(6)-position | 5(6)-Bromo-2-heptylbenzimidazole | libretexts.orgchemguide.co.uk |

| Chlorination | Cl₂ / FeCl₃ or AlCl₃ | 5(6)-position | 5(6)-Chloro-2-heptylbenzimidazole | libretexts.orgchemguide.co.uk |

Advanced Synthetic Techniques

The synthesis of this compound and its analogs has evolved beyond traditional batch methods, embracing advanced techniques that offer greater efficiency, sustainability, and scalability. These modern approaches are critical for meeting the demands of material science and pharmaceutical research.

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of benzimidazole derivatives to reduce environmental impact and improve safety. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption. Common strategies include catalyst-free reactions, the use of environmentally benign solvents like water or ionic liquids, and energy-efficient methods such as microwave and ultrasound irradiation. mdpi.com

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. dtu.dk In the synthesis of 2-substituted benzimidazoles, it dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. dtu.dknih.gov This technique is considered eco-friendly as it is energy-efficient and allows for solvent-free reactions, further reducing waste. nih.gov

Ultrasound-Assisted Synthesis : Sonochemistry, which uses ultrasound to promote chemical reactions, offers another green alternative. The process of acoustic cavitation enhances the reactivity of molecules, leading to higher yields in shorter time frames under milder conditions. semanticscholar.org Ultrasound-assisted synthesis of 2-arylbenzimidazoles has been successfully demonstrated, often without the need for a catalyst, which simplifies the work-up procedure. semanticscholar.org

Catalyst-Free and Solvent-Free Conditions : Several protocols have been developed that eliminate the need for both a catalyst and a solvent. For instance, the condensation of o-phenylenediamines with aldehydes can be carried out under solvent-free conditions, sometimes with intermittent grinding or microwave assistance, using silica gel as a support to absorb the reactants. mdpi.com These methods are highly atom-economical and generate minimal waste. mdpi.com

Ionic Liquids as Green Media : Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. mdpi.com They can function as both the solvent and the catalyst in benzimidazole synthesis. mdpi.com For example, the ionic liquid [BMIM]HSO₄ has been used to promote the reaction between o-phenylenediamine and aldehydes under microwave irradiation, leading to high yields. mdpi.com

| Method | Energy Source | Catalyst/Medium | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Microwave Irradiation | Often catalyst-free or with solid supports | 5–25 minutes | Rapid, high yields, energy efficient, can be solvent-free | nih.gov |

| Ultrasound-Assisted | Ultrasonication | Often catalyst-free | 30-60 minutes | Mild conditions, high yields, simple workup | semanticscholar.org |

| Solvent-Free | Thermal/Grinding | Catalyst-free or on silica support | Variable | High atom economy, minimal waste, simple | mdpi.com |

| Ionic Liquids | Thermal/Microwave | Ionic Liquid (acts as solvent & catalyst) | Variable | Recyclable medium, high yields, enhanced reaction rates | mdpi.com |

Continuous Flow Processes in this compound Synthesis

Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, easier scalability, and the potential for integrating synthesis with purification and analysis. nih.gov

The synthesis of benzimidazoles has been successfully adapted to continuous flow systems. A typical setup involves pumping solutions of the reactants, such as an o-phenylenediamine and an appropriate aldehyde (e.g., octanal for this compound synthesis), through a heated reactor. researchgate.net Often, the reactor is a packed-bed column containing a heterogeneous catalyst.

One effective approach utilizes a solid acid catalyst, such as the sulfonated polystyrene resin Amberlyst-15, packed into a stainless-steel tubular reactor. The reactants, dissolved in a solvent like ethanol, are pumped through the heated column. The key reaction parameters—temperature, flow rate, and substrate concentration—are precisely controlled to optimize the residence time in the reactor, maximizing conversion and minimizing the formation of by-products. This methodology has been shown to produce various benzimidazole derivatives in high yields (90–97%) with very short residence times (less than 10 minutes). A major advantage of using a heterogeneous catalyst in a flow system is its straightforward separation from the product stream and its potential for long-term reuse over many cycles.

| Parameter | Typical Range | Significance | Reference |

|---|---|---|---|

| Reactor Type | Packed-bed tubular reactor | Allows for the use of heterogeneous catalysts, enabling easy separation and reuse. | |

| Catalyst | Amberlyst-15 (solid acid resin) | Provides an effective and recyclable acidic environment for the condensation reaction. | |

| Temperature | 80–140°C | Optimized to achieve high reaction rates without promoting by-product formation. | |

| Flow Rate | 0.1–0.5 mL/min | Controls the residence time of reactants within the catalyst bed. | |

| Residence Time | 2–12 minutes | The duration reactants spend in the reactor; optimized for maximum conversion. |

Automated Synthesis Platforms

The need for rapid synthesis and screening of large numbers of compounds in drug discovery and materials science has driven the development of automated synthesis platforms. These systems integrate robotics, software, and chemical synthesis hardware to perform multi-step reactions with minimal human intervention.

A highly automated, polymer-assisted solution-phase (auto-PASP) strategy has been developed for the creation of libraries of benzimidazole derivatives, such as 2-alkylthiobenzimidazoles. nih.gov This approach can be adapted for the synthesis of 2-alkylbenzimidazoles. The methodology utilizes polymer-bound reagents and scavengers to facilitate the reactions and, crucially, to simplify purification. In-line purification techniques are incorporated into the automated workflow, allowing the final products to be isolated directly with high purity. nih.gov

Such platforms enable the high-throughput synthesis of a matrix of related compounds by systematically varying the starting materials. For example, an array of different o-phenylenediamines could be reacted with a series of aldehydes to produce a large library of diverse 2-substituted benzimidazoles. nih.gov This automated approach accelerates the discovery of molecules with desired properties by rapidly generating a wide range of chemical structures for biological or material screening. nih.gov

Synthesis of Polymeric Derivatives of this compound

Polybenzimidazoles (PBIs) are a class of high-performance thermoplastic polymers known for their exceptional thermal and chemical stability. dtu.dk These properties make them highly suitable for demanding applications, most notably as proton exchange membranes (PEMs) in high-temperature fuel cells (HT-PEMFCs). dtu.dkmdpi.com While the direct polymerization of a this compound monomer is not commonly documented, the synthesis of PBI polymers provides the foundational chemistry for creating polymeric derivatives that could incorporate such an alkyl-substituted unit.

The most common method for synthesizing PBIs is the polycondensation reaction of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. mdpi.com The standard monomers used are 3,3′-diaminobenzidine (DAB) and an aromatic dicarboxylic acid like isophthalic acid. mdpi.com The polymerization is typically carried out in a high-boiling solvent such as polyphosphoric acid (PPA) or in a two-step process involving a low-temperature solution polymerization followed by thermal cyclodehydration. dtu.dk

The introduction of a this compound moiety into a polymer backbone would likely require a custom-designed monomer. For instance, a diamino- or dicarboxy-functionalized this compound could be synthesized and then used as a co-monomer in the polycondensation process. The incorporation of the long heptyl side chain would be expected to modify the polymer's properties, potentially increasing its solubility in organic solvents, altering its morphology, and affecting the mechanical properties and proton conductivity of the resulting membrane. researchgate.net Copolymerization is a common technique used to fine-tune the properties of PBIs, where monomers with different structures (e.g., alicyclic and aromatic) are combined to achieve a balance of flexibility, mechanical strength, and proton conductivity. researchgate.net

| Monomer 1 (Tetraamine) | Monomer 2 (Dicarboxylic Acid) | Polymerization Method | Key Polymer Properties | Reference |

|---|---|---|---|---|

| 3,3′-Diaminobenzidine (DAB) | Isophthalic acid (IPA) | Solution polycondensation in PPA | High thermal stability, chemical resistance, high mechanical strength | mdpi.com |

| 3,3′-Diaminobenzidine (DAB) | 4,4′-Oxybisbenzoic acid (OBBA) | Solution polycondensation | Increased flexibility and proton conductivity due to ether linkage | mdpi.com |

| 3,4-Diaminobenzoic acid (DABA) | Self-condensation | Microwave irradiation | Improved stability in organic solvents | mdpi.com |

| DAB | Cyclohexane dicarboxylic acid / Terephthalic acid (Copolymerization) | Solution polycondensation | Tunable mechanical properties and proton conductivity | researchgate.net |

Advanced Analytical Techniques in 2 Heptylbenzimidazole Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of 2-Heptylbenzimidazole, providing fundamental information about its atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts (δ), coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete structural map can be assembled. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed picture of the hydrogen environments in the molecule. The benzimidazole (B57391) core exhibits characteristic signals in the aromatic region, while the heptyl group shows distinct signals in the aliphatic region. Due to rapid proton exchange (tautomerism) on the NMR timescale, the N-H protons of the imidazole (B134444) ring often appear as a broad singlet, and the benzene (B151609) part of the molecule shows symmetry. nih.gov This results in two signals for the aromatic protons. The protons of the heptyl chain appear as a series of multiplets, with the terminal methyl group showing a characteristic triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, the spectrum will show signals for the carbons in the benzimidazole ring and the seven carbons of the heptyl chain. The C2 carbon of the benzimidazole ring, to which the heptyl group is attached, typically appears at a characteristic downfield shift. mdpi.com In solvents like CDCl₃ or DMSO-d₆, the symmetry of the benzimidazole ring due to tautomerism results in fewer signals than the total number of carbons, with C4/C7, C5/C6, and C3a/C7a pairs being chemically equivalent. nih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | ~12.3 (broad singlet) | - |

| C2 | - | ~155.0 |

| C4 / C7 | ~7.55 (multiplet) | ~115.0 |

| C5 / C6 | ~7.20 (multiplet) | ~122.5 |

| C3a / C7a | - | ~138.0 |

| C1' (Heptyl CH₂) | ~2.90 (triplet) | ~30.0 |

| C2' (Heptyl CH₂) | ~1.80 (quintet) | ~29.5 |

| C3' (Heptyl CH₂) | ~1.35 (multiplet) | ~29.1 |

| C4' (Heptyl CH₂) | ~1.30 (multiplet) | ~28.9 |

| C5' (Heptyl CH₂) | ~1.30 (multiplet) | ~22.6 |

| C6' (Heptyl CH₂) | ~1.30 (multiplet) | ~31.8 |

| C7' (Heptyl CH₃) | ~0.88 (triplet) | ~14.1 |

Note: Predicted values are based on data for analogous 2-alkyl-benzimidazoles and standard chemical shift increments. Actual values may vary depending on solvent and experimental conditions. nih.govmdpi.comrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's vibrating bonds. vscht.cz The spectrum provides a unique "fingerprint" of the molecule. specac.com

Key characteristic absorptions for this compound include:

N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring, often broadened due to hydrogen bonding. orgchemboulder.comuc.edu

C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

C-H Stretching (Aliphatic): Strong absorptions from the heptyl group appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=N and C=C Stretching: Absorptions for the C=N bond of the imidazole ring and the C=C bonds of the benzene ring are found in the 1450-1630 cm⁻¹ region. researchgate.net

C-H Bending: Bending vibrations for the aromatic and aliphatic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3500 (broad) | N-H Stretch | Imidazole Ring |

| 3050-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Heptyl Group (Alkyl) |

| 1580-1630 | C=N Stretch | Imidazole Ring |

| 1450-1500 | C=C Stretch | Aromatic Ring |

| 740-760 | C-H Out-of-Plane Bending | ortho-disubstituted Benzene |

Note: These are typical ranges and the exact position and intensity of peaks can be influenced by the molecular environment and sample state. uc.eduresearchgate.net

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. youtube.com In techniques like Electrospray Ionization (ESI-MS), the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for precise molecular mass determination.

The molecular formula of this compound is C₁₄H₂₀N₂, with a calculated molecular weight of approximately 216.16 g/mol . Therefore, in positive ion ESI-MS, the primary ion observed would be the [M+H]⁺ ion at an m/z of approximately 217.17.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. A common fragmentation pathway for 2-alkyl-benzimidazoles involves the cleavage of the alkyl chain, particularly at the bond beta to the benzimidazole ring, leading to the loss of alkyl fragments. scispace.com

Interactive Table 3: Expected Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Ion Formula | Identification |

| ~217.17 | [C₁₄H₂₁N₂]⁺ | Molecular Ion [M+H]⁺ |

| Variable | Fragments from alkyl chain loss | Structural Fragmentation Patterns |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like the benzimidazole ring. utoronto.camsu.edu The UV-Vis spectrum of this compound in a neutral solvent mixture (e.g., DMF/MeOH) shows a characteristic absorption peak around 285 nm. oup.com

Deprotonation studies, where a base such as sodium hydroxide (B78521) (NaOH) is added, provide insight into the electronic structure of the resulting anion. Upon deprotonation of the N-H group, the electronic structure of the benzimidazole ring is altered, leading to a shift in the absorption maximum. For this compound, deprotonation causes a small bathochromic (red) shift of the absorption peak by about 10 nm to a longer wavelength. oup.com This shift indicates a change in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). oup.comoup.com

Interactive Table 4: UV-Vis Absorption Data for this compound

| Condition | λₘₐₓ (nm) | Observed Shift |

| Neutral (DMF/MeOH) | ~285 nm | - |

| Deprotonated (with NaOH) | ~295 nm | Bathochromic shift (~10 nm) |

Source: Data derived from studies on the deprotonation of this compound. oup.com

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is typically employed for benzimidazole derivatives. researchgate.net

A standard RP-HPLC setup for analyzing this compound would likely involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering good retention and separation for moderately nonpolar compounds like this compound. researchgate.netbohrium.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, can be used to ensure the separation of impurities with different polarities. oup.com

Detection: A UV detector is typically used, set at one of the compound's absorption maxima (e.g., ~285 nm) to ensure high sensitivity.

This method allows for the separation of this compound from starting materials, by-products, or degradation products, enabling accurate purity determination, often expressed as a percentage of the total peak area. researchgate.net

Interactive Table 5: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Phosphate Buffer (pH 2.5-4.0) B: Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance at ~285 nm |

| Injection Volume | 10-20 µL |

Note: These are generalized conditions based on methods for similar benzimidazole compounds and may require optimization. researchgate.netoup.com

Advanced Microscopic and Thermal Analysis

In the comprehensive characterization of this compound, advanced analytical techniques provide critical insights into its physical and thermal properties. Methodologies such as Scanning Electron Microscopy (SEM), Thermal Gravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are instrumental in elucidating the compound's morphology, thermal stability, and phase behavior.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface topography. carleton.edutescan-analytics.com The SEM utilizes a focused beam of high-energy electrons to scan the surface of a specimen, generating various signals that reveal information about its external morphology, texture, and composition. carleton.edufiveable.me For crystalline organic compounds like this compound, SEM analysis is invaluable for characterizing particle shape, size distribution, and surface features, which can influence properties such as solubility and dissolution rate.

In a hypothetical morphological study of this compound powder, SEM would be employed to visualize the individual crystals. The analysis would likely reveal the crystalline habit (the characteristic external shape of the crystals), the degree of aggregation, and the texture of the crystal surfaces. Such studies on related benzimidazole derivatives and other organic crystalline compounds have shown that processing and synthesis conditions can significantly impact these morphological characteristics. mdpi.comnih.gov

Interactive Table: Illustrative Morphological Characteristics of this compound via SEM

The following table represents hypothetical data that could be obtained from an SEM analysis of a crystalline this compound sample.

| Parameter | Description | Illustrative Finding |

| Crystal Habit | The characteristic external shape of the crystals. | Prismatic or acicular (needle-like) crystals |

| Particle Size Range | The distribution of crystal sizes within the sample. | 10 - 50 µm |

| Aggregation | The extent to which individual crystals are clumped together. | Low to moderate aggregation observed |

| Surface Texture | The micro-scale features on the crystal surfaces. | Smooth surfaces with some stepped features |

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. celignis.com This method is essential for determining the thermal stability and decomposition profile of a material. mt.com For organic compounds like this compound, TGA provides information on decomposition temperatures, the presence of volatile components, and the amount of residual mass. researchgate.net Studies on other benzimidazole-containing molecules have demonstrated their generally high thermal stability. nih.govresearchgate.netrsc.org

A TGA experiment on this compound would involve heating a small sample on a highly sensitive balance at a constant rate under an inert atmosphere (e.g., nitrogen). researchgate.net The resulting thermogram would plot the percentage of weight remaining against temperature. A stable compound would show a flat baseline until the onset of decomposition, at which point a sharp decrease in mass would occur. The analysis of the derivative of this curve (DTG curve) helps to more clearly identify the temperatures at which the rate of mass loss is maximal. celignis.com

Interactive Table: Hypothetical TGA Data for this compound

This table provides an example of the kind of data that would be generated from a TGA experiment, illustrating the thermal decomposition stages.

| Parameter | Temperature Range (°C) | Weight Loss (%) | Interpretation |

| Initial Onset (Tonset) | ~250 °C | - | Temperature at which significant decomposition begins. |

| Decomposition Step 1 | 250 - 350 °C | ~45% | Corresponds to the cleavage and volatilization of the heptyl side chain. |

| Decomposition Step 2 | 350 - 500 °C | ~50% | Corresponds to the decomposition of the benzimidazole ring structure. |

| Final Residue | > 500 °C | ~5% | Represents a small amount of carbonaceous residue. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. libretexts.org DSC is widely used in the pharmaceutical and materials sciences to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. netzsch.comtainstruments.com This analysis provides crucial information on the purity, polymorphism, and thermal behavior of crystalline substances. wisdomlib.orgyoutube.com

When analyzing a this compound sample, a DSC thermogram would be generated by heating the sample at a controlled rate. A sharp endothermic peak would indicate the melting of the crystalline solid. libretexts.org The onset temperature of this peak is typically taken as the melting point, while the area under the peak is proportional to the enthalpy of fusion—the energy required to melt the sample. researchgate.net The shape and position of the melting endotherm can also provide insights into the sample's purity; impurities tend to broaden the peak and lower the melting point. libretexts.org DSC is also a primary tool for identifying different polymorphic forms of a compound, as each form will exhibit a unique melting point and enthalpy of fusion. netzsch.comtainstruments.com

Interactive Table: Example DSC Thermal Transition Data for this compound

The following table presents hypothetical data that could be obtained from a DSC analysis, characterizing the melting behavior of the compound.

| Thermal Event | Parameter | Illustrative Value |

| Melting | Onset Temperature (Tonset) | 145.5 °C |

| Peak Temperature (Tpeak) | 148.0 °C | |

| Enthalpy of Fusion (ΔHfus) | 120 J/g |

Structure Activity Relationship Sar Studies of 2 Heptylbenzimidazole and Its Analogs

Principles and Methodologies of SAR Investigations

The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure, including the arrangement of atoms and functional groups. oncodesign-services.combionity.com SAR studies involve the synthesis of a series of structurally related compounds, or analogs, where specific parts of a lead molecule are altered. drugdesign.org These analogs are then subjected to biological assays to measure their activity, and the results are analyzed to identify which structural features are crucial for the desired biological effect. oncodesign-services.com

Methodologies in SAR investigations can be broadly categorized into traditional and computational approaches. Traditional methods involve:

Functional Group Modification: Replacing, removing, or adding functional groups to determine their importance. drugdesign.org

Homologation: Systematically increasing or decreasing the length of an alkyl chain to assess the impact of size and lipophilicity. wikipedia.org

Bioisosteric Replacement: Substituting a group with another that has similar physical or chemical properties to see if activity is maintained or improved. bionity.com

These experimental studies provide the foundational data for understanding SAR. oncodesign-services.com The insights gained from these systematic modifications help in designing more potent and selective compounds. nih.govnih.gov

Impact of Heptyl Chain Modifications on Biological Activities

The C2 position of the benzimidazole (B57391) nucleus is a common site for substitution, and alterations to the alkyl chain at this position can significantly impact biological activity. nih.govnih.gov For 2-Heptylbenzimidazole, the seven-carbon chain plays a crucial role in its interaction with biological targets, largely due to its lipophilic nature.

Modifications to the heptyl chain can influence activity in several ways:

Chain Length: Studies on various 2-alkylbenzimidazoles have shown that the length of the alkyl chain can affect antimicrobial and other biological activities. orientjchem.orgnih.gov Increasing or decreasing the chain length from seven carbons can alter the compound's ability to penetrate cell membranes and bind to its target. For instance, shorter alkyl chains might lead to improved activity against certain bacterial strains. orientjchem.org Conversely, in some contexts, longer alkyl chains can enhance hydrophobic interactions, leading to stronger binding. spectroscopyonline.com

Branching: Introducing branching into the heptyl chain can affect the molecule's conformation and steric hindrance, potentially leading to increased selectivity for a particular target.

Introduction of Functional Groups: Incorporating polar functional groups, such as hydroxyl or amino groups, into the heptyl chain can alter the compound's solubility and ability to form hydrogen bonds, which may enhance or diminish its biological activity depending on the target's binding site.

| Modification to Heptyl Chain | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| Shortening the chain (e.g., to propyl or butyl) | May increase or decrease activity depending on the target. Could improve aqueous solubility. | Alters lipophilicity and fit within the binding pocket. |

| Lengthening the chain (e.g., to nonyl or decyl) | May enhance binding through increased hydrophobic interactions, but could decrease solubility. | Increases lipophilicity, potentially improving membrane permeability. |

| Introducing branching (e.g., isoheptyl) | Can increase steric bulk, potentially improving selectivity. | Changes the shape of the molecule and how it fits into the binding site. |

| Adding a hydroxyl group | Increases polarity and potential for hydrogen bonding. | May improve interaction with polar residues in the binding site. |

Influence of Benzimidazole Core Substitutions on Activity

Substitutions on the benzimidazole ring itself, particularly at the N1, C5, and C6 positions, are known to significantly modulate the biological activity of benzimidazole derivatives. nih.govnih.gov These modifications can influence the electronic properties, solubility, and metabolic stability of the compound.

Key substitution sites and their potential effects include:

C5 and C6-Positions: The benzene (B151609) portion of the benzimidazole core can be substituted with various groups. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) at the C5 or C6 positions can alter the electronic environment of the entire molecule, affecting its interaction with biological targets. nih.govnih.gov For instance, a 5,6-dimethoxy substitution has been found to confer greater activity in some anticancer benzimidazoles. nih.gov The nature and position of these substituents are critical for activity. researchgate.net

| Position of Substitution | Type of Substituent | Potential Influence on Activity |

|---|---|---|

| N1 | Alkyl, Benzyl (B1604629) | Can enhance lipophilicity and alter binding orientation. nih.gov |

| C5/C6 | Electron-donating (e.g., -OCH3) | May increase electron density and enhance binding to certain targets. nih.gov |

| C5/C6 | Electron-withdrawing (e.g., -NO2, -Cl) | Can alter pKa and metabolic stability, influencing pharmacokinetic properties. wikipedia.org |

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in biological activity. While this compound itself is achiral, the introduction of chiral centers through modifications to the heptyl chain or substitutions on the benzimidazole core can lead to stereoisomers (enantiomers or diastereomers) with different biological activities.

For instance, if a chiral center is introduced in the heptyl chain, one enantiomer may fit more precisely into the binding site of a biological target than the other, resulting in higher potency. This is because biological targets, such as enzymes and receptors, are often chiral themselves and can differentiate between stereoisomers. While specific studies on the stereochemistry of this compound analogs are not widely available, research on related heterocyclic compounds like benzoxazoles has demonstrated that different stereoisomers can adopt distinct conformations, which can influence their interaction with biological targets. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into SAR and guiding the design of new compounds. ijpsr.com These methods can predict the biological activity of molecules before they are synthesized, saving time and resources. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ukm.mynih.gov This method allows researchers to visualize the interactions between a compound like this compound and its biological target at the molecular level.

In a typical molecular docking study, a 3D model of the target protein is used, and the ligand is placed into the binding site. The software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. benthamdirect.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. ukm.my For benzimidazole derivatives, docking studies have been used to understand their interactions with various targets, including enzymes and receptors, helping to explain the observed SAR. benthamdirect.comnih.govscispace.com

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models are developed by calculating various molecular descriptors for a set of compounds with known activities. ijpsr.com

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates these descriptors with biological activity. nih.govijpsr.com A statistically valid QSAR model can then be used to predict the activity of new, unsynthesized compounds. biointerfaceresearch.com QSAR studies have been successfully applied to various series of benzimidazole derivatives to predict their antibacterial, anticancer, and other biological activities, providing a powerful tool for guiding the design of more potent analogs. nih.govbenthamdirect.comijpsr.com

Biological Activities and Pharmacological Potential of 2 Heptylbenzimidazole

Antimicrobial Activities

Benzimidazole (B57391) derivatives are known to possess a broad spectrum of antimicrobial activities. The nature of the substituent at the C2 position significantly influences this activity, with lipophilicity often playing a key role in the penetration of microbial cell membranes.

Antibacterial Efficacy

While specific studies on the antibacterial efficacy of 2-Heptylbenzimidazole are limited, research on related 2-substituted benzimidazole derivatives provides insights into its potential activity. The length of the alkyl chain at the 2-position of the benzimidazole nucleus has been shown to affect antibacterial efficacy. For instance, some studies suggest that an optimal chain length can enhance activity, likely by improving the compound's ability to interact with and disrupt the bacterial cell wall or intracellular targets. rsc.org

In a broader context of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, it has been observed that longer alkyl substitutions can lead to a positive effect on suppressing bacterial growth. This is attributed to enhanced absorption into the bacterial cells. For example, a derivative with a long straight alkyl chain demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that the lipophilic nature of the alkyl group is a key determinant of antibacterial potency. acs.org Other research on triaryl benzimidazoles with dimethylamino substitutions and varying carbon chain lengths showed that longer chains (3 and 4 carbons) improved antibacterial activities, with Minimum Inhibitory Concentrations (MICs) as low as 0.25 μg/mL against vancomycin-resistant Enterococci (VRE) and 0.5 μg/mL against MRSA. acs.org

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives This table presents data for related benzimidazole compounds to infer the potential activity of this compound.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triaryl benzimidazole with 3-carbon chain (Compound 13) | VRE NCTC 12201 | 0.25 | acs.org |

| Triaryl benzimidazole with 3-carbon chain (Compound 13) | MRSA EMRSA-15 | 0.5 | acs.org |

| Triaryl benzimidazole with 4-carbon chain (Compound 14) | VRE NCTC 12201 | 0.25 | acs.org |

| Triaryl benzimidazole with 4-carbon chain (Compound 14) | MRSA EMRSA-15 | 1 | acs.org |

Antifungal Efficacy

Similar to its antibacterial properties, the antifungal potential of this compound is largely inferred from studies on analogous compounds. The lipophilicity conferred by the heptyl group could enhance its ability to penetrate the fungal cell wall and membrane, which is a critical step for antifungal action. Research on various benzimidazole derivatives has demonstrated their efficacy against a range of fungal pathogens, including species of Candida and Aspergillus. acs.orgmdpi.com

For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL. acs.org The structure-activity relationship (SAR) studies of benzimidazole-1,2,4-triazole derivatives have indicated that substitutions at the C-5 position of the benzimidazole ring with fluoro or chloro groups significantly increase antifungal activity. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzimidazole derivatives are multifaceted and can vary depending on the specific derivative and the microbial species. A primary mechanism involves the inhibition of key cellular processes. For some antibacterial benzimidazoles, the mode of action has been identified as the dual inhibition of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), which are essential enzymes for DNA replication and segregation in bacteria. nih.gov

Other proposed mechanisms include the disruption of microbial cell membrane integrity, interference with metabolic pathways, and inhibition of protein synthesis. The lipophilic nature of alkyl-substituted benzimidazoles, such as this compound, may facilitate their insertion into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.

Anticancer Properties

Benzimidazole derivatives have emerged as a significant class of compounds with promising anticancer activities. Their planar structure, which resembles that of purine bases, allows them to interact with various biological targets involved in cancer progression.

Inhibition of Cancer Cell Proliferation (e.g., non-small cell lung cancer, HepG2, MCF-7, HCT-116, A-549)

While direct studies on this compound are not extensively available, numerous studies on other benzimidazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Non-Small Cell Lung Cancer (NSCLC): Benzimidazole derivatives have been identified as potential cytotoxic agents for KRAS-mutant lung cancer cells. chiba-u.jp Studies on cell lines such as A549 have shown that certain benzimidazole derivatives can inhibit cell proliferation. benthamscience.com

HepG2 (Hepatocellular Carcinoma): Various benzo rsc.orgmdpi.comimidazo[1,2-a]pyrimidine derivatives have been evaluated for their cytotoxic activity against HepG2 cells, with some compounds showing remarkable inhibition of cell proliferation. ekb.eg

MCF-7 (Breast Cancer): N-(benzimidazol-2-yl)-substituted benzamide derivatives have demonstrated potent antiproliferative effects on MCF-7 cancer cells, with some compounds exhibiting IC50 values in the low micromolar range. acgpubs.org

HCT-116 (Colon Cancer): Bis-benzimidazolium salts have shown dose-dependent cytotoxicity towards the HCT-116 colon cancer cell line. researchgate.net

A-549 (Lung Carcinoma): New benzimidazole derivatives have been evaluated for their cytotoxic and antiproliferative effects on A549 human lung carcinoma cells, with some compounds exhibiting notable activity. benthamscience.com

Table 2: Cytotoxic Activity of Selected Benzimidazole Derivatives Against Various Cancer Cell Lines This table presents data for related benzimidazole compounds to infer the potential activity of this compound.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| N-(benzimidazol-2-yl)-4-methoxybenzamide (Compound 9) | MCF-7 | 3.84 ± 0.62 | acgpubs.org |

| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | A549 | 0.33 | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13) | A549 | 0.38 | nih.gov |

| 2-aryl benzimidazole conjugate (2f) | MCF-7 | Not specified, but showed significant activity | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which benzimidazole derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Induction of Apoptosis: Several studies have shown that benzimidazole derivatives can trigger apoptosis through various pathways. For instance, a 2-aryl benzimidazole conjugate was found to induce apoptosis in MCF-7 breast cancer cells through a caspase-independent pathway. This involved the loss of mitochondrial membrane potential, release of cytochrome c, and an increase in the apoptosis-inducing factor (AIF). nih.gov Other benzimidazole derivatives have been shown to induce apoptosis by targeting the anti-apoptotic protein Bcl-2. researchgate.net

Cell Cycle Arrest: Benzimidazole compounds have been reported to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, some benzimidazole derivatives have been shown to arrest the cell cycle at the G2/M phase in glioblastoma cells via the p53/p21/cyclin B1 pathway. nih.gov Another benzimidazole derivative, CCL299, was found to induce G1 phase arrest in HepG2 cells. nih.gov Furthermore, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been shown to suppress cell cycle progression at different phases in A549, MDA-MB-231, and SKOV3 cancer cells. nih.govmdpi.com The specific phase of cell cycle arrest often depends on the chemical structure of the benzimidazole derivative and the type of cancer cell. embopress.org

Targeting Specific Signaling Pathways (e.g., EGFR, topoisomerase II)

While direct evidence for this compound is still emerging, the broader class of benzimidazole derivatives has demonstrated notable activity against key signaling pathways implicated in cancer. For instance, certain 2-aryl benzimidazole derivatives have been shown to potently inhibit both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity. nih.govnih.gov This inhibition occurs through the reduction of tyrosine phosphorylation, which in turn blocks downstream signaling pathways like PI3K/Akt and MEK/Erk that are vital for tumor cell growth and survival. nih.govnih.gov

Furthermore, bis-benzimidazole derivatives have been identified as inhibitors of both topoisomerase I and II. nih.gov These enzymes are essential for resolving DNA topological problems during replication and transcription, and their inhibition can lead to DNA damage and apoptosis in cancer cells. The inhibitory action of these compounds is thought to stem from their ability to bind to DNA, thereby interfering with the interaction between topoisomerases and their DNA substrates. nih.gov

Role in Enhancing Bioavailability of Existing Anticancer Drugs

The potential for benzimidazole derivatives to enhance the efficacy of existing anticancer drugs is an area of active research. While specific data on this compound is not yet available, the chemical properties of the benzimidazole core suggest that it could be modified to improve the pharmacokinetic profiles of other therapeutic agents. This could involve altering solubility, metabolism, or transport of co-administered drugs.

Antioxidant Properties and Mechanisms

A significant finding is the identification of 2-alkylbenzimidazoles, including this compound, as novel antioxidants. researchgate.net Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS), which are implicated in a variety of diseases, including cancer.

The antioxidant mechanisms of benzimidazole derivatives are believed to involve several processes, including:

Scavenging of free radicals: These compounds can directly neutralize harmful free radicals.

Inhibition of free radical generating enzymes: They may suppress the activity of enzymes like NAD(P)H oxidase and xanthine oxidase.

Enhancement of antioxidant enzymes: They can boost the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.gov

Chelation of metal ions: Some antioxidants can bind to metal ions like iron and copper, preventing them from participating in reactions that generate highly reactive hydroxyl radicals. nih.gov

Studies on certain N,N'-disubstituted benzimidazole-2-thiones have elucidated that their antioxidant action can proceed via hydrogen atom abstraction (HAT) or single-electron transfer (SET) mechanisms, depending on the environment. researchgate.net

Other Reported Biological Activities (e.g., anti-inflammatory, Lck kinase inhibition)

Beyond its anticancer and antioxidant potential, the benzimidazole scaffold is associated with other important biological activities.

Anti-inflammatory Activity: Several benzimidazole derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. nih.govresearchgate.netresearchgate.net The mechanism of action is often linked to the inhibition of key inflammatory mediators.

Lck Kinase Inhibition: A novel class of 2-benzimidazole substituted pyrimidines has been shown to exhibit low nanomolar activity in the inhibition of Lymphocyte-Specific Kinase (Lck). nih.gov Lck is a tyrosine kinase that plays a critical role in T-cell activation and is a target for immunosuppressive and anti-inflammatory therapies.

Toxicological Assessments (in vitro and preliminary in vivo)

Preliminary toxicological assessments are crucial for determining the safety profile of any potential therapeutic agent. While comprehensive in vivo toxicological data for this compound is limited, in vitro studies on related compounds provide some initial insights.

In vitro toxicology assays using cell lines such as HepG2/C3A are commonly employed to evaluate cytotoxicity, oxidative stress, and mitochondrial activity. nih.govnih.gov Studies on 2-benzylbenzimidazole 'nitazene' opioids, which share a structural similarity with this compound, have been conducted to understand their in vitro structure-activity relationships. nih.gov Such studies are essential for early-stage drug discovery to identify potential liabilities and guide further development. nih.gov The goal of these early toxicological evaluations is to shift the identification of potential safety issues to an earlier stage in the drug development process. nih.gov

Mechanistic Investigations of 2 Heptylbenzimidazole S Actions

Molecular Targets and Receptor Interactions

The benzimidazole (B57391) scaffold is a versatile structure capable of interacting with a wide array of biological targets. nih.gov While specific receptor interactions for 2-Heptylbenzimidazole are not extensively detailed in the literature, the broader class of benzimidazole derivatives is known to target various receptors and proteins. Structure-activity relationship (SAR) analyses of benzimidazoles indicate that substitutions at the C2 position, such as the heptyl group, significantly influence their biological activity. nih.govresearchgate.net

Benzimidazole derivatives have been shown to interact with targets such as:

Cannabinoid receptors: Certain benzimidazoles exhibit activity at these G-protein coupled receptors, which are involved in pain, mood, and appetite. nih.gov

Bradykinin receptors: These receptors are involved in inflammation and pain pathways, and some benzimidazoles can modulate their activity. nih.gov

Transient Receptor Potential (TRP) channels: These ion channels are involved in sensory perception, and benzimidazoles have been identified as modulators. nih.gov

Kinases: A variety of kinases, which are crucial for cell signaling, have been identified as targets for benzimidazole derivatives in the context of cancer therapy. This includes sphingosine (B13886) kinase 1 (SK1) and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov

The lipophilic nature of the heptyl group at the C2 position likely enhances the compound's ability to interact with hydrophobic pockets within these and other protein targets.

Enzyme Inhibition Studies

A primary mechanism through which 2-substituted benzimidazoles exert their effects is via the inhibition of key enzymes. The specific nature of the substituent at the C2 position plays a critical role in determining the potency and selectivity of this inhibition. researchgate.net

FtsZ Inhibition

Filamentous temperature-sensitive mutant Z (FtsZ) is a bacterial protein that is a homolog of eukaryotic tubulin. It is essential for bacterial cell division, forming a contractile "Z-ring" at the division site. patsnap.comnih.gov Inhibition of FtsZ's function prevents bacterial cytokinesis, leading to cell filamentation and death, making it an attractive target for new antibacterial agents. patsnap.comnih.govfrontiersin.org

Benzimidazole derivatives have been identified as potent inhibitors of FtsZ. nih.gov Their mechanism of action often involves:

Disruption of Polymerization: They can interfere with the assembly of FtsZ monomers into protofilaments and the subsequent formation of the Z-ring. patsnap.com

Inhibition of GTPase Activity: FtsZ requires the hydrolysis of Guanosine triphosphate (GTP) for its dynamic polymerization. Some benzimidazoles, particularly trisubstituted variants, can block or inhibit this GTPase activity. researchgate.net

The binding site for many of these inhibitors is not the GTP binding site itself, but a distinct pocket known as the inter-domain cleft (IDC), which makes them less likely to be toxic to mammalian cells by targeting tubulin. frontiersin.org

Topoisomerase Inhibition

DNA topoisomerases are enzymes that manage the topology of DNA, which is crucial for processes like DNA replication and transcription. nih.govwikipedia.org They are validated targets for both antibacterial and anticancer drugs. nih.gov Certain benzimidazole derivatives, particularly bisbenzimidazoles, have been shown to be selective inhibitors of bacterial DNA topoisomerase I. nih.govnih.gov These compounds often act as "topoisomerase poisons," stabilizing the complex between the enzyme and cleaved DNA, which leads to the accumulation of DNA strand breaks and subsequent cell death. wikipedia.orgembopress.org Some of these inhibitors have demonstrated selectivity for bacterial enzymes over their human counterparts. nih.gov

COX and Lipoxygenase Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Benzimidazole derivatives have shown significant anti-inflammatory activity, which is often attributed to the inhibition of these enzymes. nih.govbohrium.com The ability of some benzimidazoles to inhibit both COX and 5-lipoxygenase activating protein (FLAP) suggests a dual mechanism that could offer therapeutic benefits in inflammatory conditions. nih.gov

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The benzimidazole scaffold has been successfully used to develop potent kinase inhibitors. nih.gov For example, some 2-aryl benzimidazole derivatives have shown remarkable activity against non-small cell lung cancer cells by reducing the expression of sphingosine kinase 1 (SK1) and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov Other derivatives have been designed to target receptors with kinase activity, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ukm.myresearchgate.net

| Enzyme Target | Role of Enzyme | Mechanism of Inhibition by Benzimidazoles | Therapeutic Implication |

|---|---|---|---|

| FtsZ | Bacterial cell division (Z-ring formation) | Disruption of polymerization, inhibition of GTPase activity. patsnap.comresearchgate.net | Antibacterial |

| Topoisomerase I/II | Regulates DNA topology, replication, and repair. nih.gov | Stabilization of the enzyme-DNA cleavage complex, leading to DNA breaks. wikipedia.org | Antibacterial, Anticancer |

| Cyclooxygenase (COX) | Prostaglandin synthesis in inflammation. nih.gov | Direct enzyme inhibition. | Anti-inflammatory |

| Lipoxygenase (LOX) | Leukotriene synthesis in inflammation. nih.gov | Inhibition of 5-lipoxygenase activating protein (FLAP). nih.gov | Anti-inflammatory |

| Various Kinases (EGFR, VEGFR-2, SK1, p38 MAPK) | Cell signaling, proliferation, and angiogenesis. nih.govresearchgate.net | Competitive inhibition at the ATP-binding site. | Anticancer |

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound and its analogs can modulate complex cellular pathways, influencing immune responses and the tumor microenvironment.

Immune Regulation

Benzimidazole derivatives have demonstrated significant immunomodulatory properties. nih.gov In models of rheumatoid arthritis, a benzimidazole derivative was shown to downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This suggests that these compounds can interfere with key signaling pathways that drive autoimmune and inflammatory diseases. The broad biological activities of benzimidazoles include anti-inflammatory, antihistaminic, and anti-asthmatic effects, all of which point to a profound interaction with the immune system. nih.govnih.gov Autophagy, a cellular degradation process, is also deeply involved in regulating immunity and inflammation, and represents another potential pathway that could be modulated by small molecules like benzimidazoles. nih.gov

Tumor Cell Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix that supports tumor growth and metastasis. researchgate.net 2-substituted benzimidazoles have emerged as promising anticancer agents that can modulate the TME through various mechanisms. researchgate.netresearchgate.net Their anticancer effects can be attributed to the inhibition of pathways crucial for tumor survival and proliferation, such as those involving tubulin polymerization and various kinases. researchgate.netnih.gov By inhibiting enzymes like VEGFR-2, benzimidazole derivatives can disrupt tumor vascularization. researchgate.net Furthermore, their immunomodulatory effects can alter the immune cell composition within the TME, potentially enhancing anti-tumor immunity.

Interactions with Biological Macromolecules

The therapeutic effects of this compound are rooted in its interactions with essential biological macromolecules, namely proteins and DNA.

DNA Interactions

The planar benzimidazole ring system is an effective DNA-binding agent. researchgate.net It is an isostere of purine, allowing it to interact with the nucleic acid structure. researchgate.net Certain 2-substituted benzimidazoles can function as DNA intercalators or minor groove binders. This binding can disrupt DNA replication and function, ultimately triggering apoptosis in cancer cells. researchgate.net The inhibition of topoisomerases is a clear example of a mechanism that relies on the compound's ability to interact with the DNA-protein complex. nih.gov

Protein Interactions

As detailed in the enzyme inhibition section (6.2), the primary mode of action for many benzimidazoles is through direct interaction with proteins. The binding of these compounds to enzymes like FtsZ, topoisomerases, and kinases is highly specific, often involving a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govsemanticscholar.org The nature of the substituent at the C2 position, such as the heptyl group, is crucial for determining the binding affinity and specificity for the target protein's active site or allosteric pockets. ukm.my

Computational Elucidation of Mechanisms

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the mechanisms of action of benzimidazole derivatives at an atomic level. nih.govaip.orgresearchgate.net

Molecular Docking

Molecular docking studies are used to predict the preferred binding orientation of a ligand (like this compound) to its molecular target. nih.govaip.org These simulations have been successfully used to:

Identify key amino acid residues involved in the binding of benzimidazoles to targets like FtsZ, tubulin, and various kinases. nih.govsemanticscholar.org

Explain the structure-activity relationships observed in a series of compounds. For example, docking has shown how different substituents on the benzimidazole ring can enhance binding affinity. ukm.my

Predict the binding energies of ligand-protein complexes, which often correlate with experimental inhibitory activity. semanticscholar.org

Molecular Dynamics (MD) Simulations

Applications of 2 Heptylbenzimidazole in Medicinal Chemistry and Beyond

As a Privileged Scaffold for Drug Discovery

The benzimidazole (B57391) nucleus is considered a "privileged scaffold" because its structure allows it to bind to a variety of biological targets with high affinity. nih.govnih.gov This characteristic is due to its physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules. nih.gov The 2-substituted benzimidazoles, in particular, form the structural basis for numerous FDA-approved drugs. researchgate.net

The heptyl group at the 2-position of 2-Heptylbenzimidazole provides a significant lipophilic character, which can be crucial for traversing cellular membranes and interacting with hydrophobic pockets in target proteins. This alkyl substitution is a key modification that medicinal chemists explore to modulate the biological activity of the benzimidazole core. longdom.org While direct therapeutic applications of this compound itself are not extensively documented in mainstream pharmaceuticals, its structural motif is integral to the design of new bioactive compounds. Research into 2-substituted benzimidazoles has yielded drugs with a vast array of therapeutic applications, including:

Anthelmintics (e.g., Albendazole, Mebendazole) ctppc.org

Proton Pump Inhibitors (e.g., Omeprazole, Pantoprazole) longdom.org

Antihistamines ctppc.org

Anticancer agents nih.govnih.gov

Antihypertensives longdom.org

The development of novel derivatives continues, with a focus on creating compounds with enhanced efficacy and reduced toxicity. researchgate.net The structural framework of this compound serves as an excellent starting point for the synthesis of small molecules in discovery-based research and high-throughput screening efforts. longdom.org

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

While specific examples detailing the use of this compound as a direct intermediate in the synthesis of a named, marketed API are not prevalent in publicly accessible literature, its role can be inferred from general synthetic strategies for 2-alkylbenzimidazoles. The synthesis of this class of compounds typically involves the condensation of ortho-phenylenediamine with a corresponding carboxylic acid (in this case, octanoic acid) or its derivatives. ctppc.org

This foundational reaction makes 2-substituted benzimidazoles, including the heptyl variant, valuable building blocks. In multi-step syntheses, the benzimidazole core can be further modified at the nitrogen atoms to build more complex molecules. The development of continuous flow chemistry techniques for API synthesis often involves heterocyclic intermediates, and benzimidazole derivatives are suitable candidates for such processes, which can offer improved safety and efficiency over traditional batch methods. beilstein-journals.orgbeilstein-journals.org The synthesis of various APIs, such as the atypical neurolepticum olanzapine, involves the formation of a heterocyclic system that shares principles with benzimidazole synthesis, highlighting the importance of such intermediates in constructing complex drug molecules. beilstein-journals.orgbeilstein-journals.org

Enhancement of Drug Efficacy and Stability in Formulations

The application of benzimidazole derivatives extends beyond their role as active ingredients to their use in enhancing pharmaceutical formulations. The inherent properties of the benzimidazole structure can be leveraged to improve the performance of other drugs. For instance, the ability of certain molecules to form stable complexes can enhance the solubility and bioavailability of poorly water-soluble drugs. nih.gov

One key area of research is the development of polymeric micelles for targeted drug delivery. These nanocarriers can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport to the site of action. nih.govnih.gov The stability of these micelles is crucial for their effectiveness. Aromatic interactions, such as π-π stacking, which is a characteristic of the benzimidazole ring, can significantly enhance the stability of these micelles, sometimes to a degree comparable to chemical crosslinking. nih.gov

Furthermore, derivatives of benzimidazole can be incorporated into drug delivery systems to modulate drug release. For example, the use of hydrazone bonds, which are stable at neutral pH but cleave in the acidic environment of tumors, allows for triggered drug release. nih.gov While not specific to this compound, these principles illustrate the potential for benzimidazole-containing compounds to act as functional excipients that improve the stability, drug retention, and therapeutic efficacy of formulations. nih.gov

Applications in Agrochemicals (e.g., fungicides, pesticides)

The biological activity of benzimidazoles is not limited to human medicine; they also have significant applications in agriculture. Benzimidazole fungicides, such as carbendazim (B180503) and thiabendazole, are widely used to control a variety of plant fungal diseases. researchgate.net These compounds function by disrupting microtubule assembly in fungal cells, a mechanism of action that is also seen in some anticancer benzimidazole derivatives. nih.gov

While the direct use of this compound as a commercial fungicide is not widely documented, the structural class is of great interest. Research has shown that combinations of substituted benzimidazoles with other compounds, such as phenoxyaliphatic acids, can produce a synergistic herbicidal effect, improving weed control while maintaining crop safety. google.com The term "herbicidal" in this context can also encompass broader plant growth regulation. google.com

Potential in Materials Science (e.g., as antioxidants in rubber)

Beyond biological applications, benzimidazole derivatives have found utility in materials science. One notable application is as antioxidants in polymers and rubber. Oxidation is a primary cause of degradation in these materials, leading to a loss of mechanical properties. Antioxidants are added to inhibit these oxidative processes.

A study specifically investigating 2-alkylbenzimidazoles, including this compound, demonstrated their effectiveness as novel antioxidants for acrylonitrile (B1666552) butadiene rubber (NBR). researchgate.net When incorporated into NBR/silica (B1680970) composites, this compound showed a positive effect on the material's properties. The study evaluated its impact on tensile strength and elongation at break, both before and after thermal aging, and found that it contributed to the aging resistance of the NBR composites. researchgate.net The mechanism by which such compounds work often involves scavenging free radicals that propagate the oxidation chain reactions. researchgate.net

The broader class of benzimidazole derivatives is also explored for other material protection applications, such as corrosion inhibition for metals. mdpi.com Their ability to adsorb onto metal surfaces and form a protective film can significantly slow the rate of corrosion. mdpi.com

Computational Chemistry and Theoretical Studies on 2 Heptylbenzimidazole

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to understand the behavior of benzimidazole (B57391) derivatives. dergipark.org.tr DFT, particularly with functionals like B3LYP (Becke's three-parameter exchange function and the Lee-Yang-Parr correlation function), is a common approach for calculating the energetic behavior and various quantum chemical descriptors of these compounds. dergipark.org.trresearchgate.net These calculations are crucial for optimizing the molecular geometry to find the most stable conformation and for deriving electronic properties that govern the molecule's reactivity and interactions.

For benzimidazole derivatives, these theoretical studies are often performed in the gas phase to examine intrinsic molecular properties. dergipark.org.tr The choice of basis set, such as 6-311G(d,p), is critical for obtaining accurate results for molecular structure and energy. dergipark.org.tr

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. dergipark.org.tr The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests the molecule is more reactive. For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across the entire molecule, including substituent groups. dergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices provide a framework for predicting how a molecule will interact in a chemical reaction.

Table 1: Key Reactivity Indices Derived from HOMO-LUMO Energies

| Reactivity Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons towards itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. It is half of the HOMO-LUMO energy gap. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher softness value indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |